molecular formula C17H16ClN3O B2855360 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide CAS No. 1147274-23-4

6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide

Cat. No. B2855360
CAS RN: 1147274-23-4
M. Wt: 313.79
InChI Key: WYYLNJNPNODNJN-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives, including 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide, is a topic of interest in the chemical community . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants. Physically, they are crystalline colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

properties

IUPAC Name

6-chloro-N-(3-indol-1-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-6-14(12-20-16)17(22)19-9-3-10-21-11-8-13-4-1-2-5-15(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYLNJNPNODNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide

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